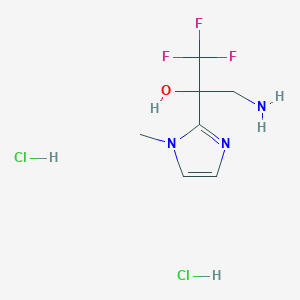

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Vue d'ensemble

Description

Benzoxazole is a heterocyclic compound with a bicyclic structure, which is a fusion of benzene and oxazole . It’s an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. For example, the molecular weight of 4-(1,3-Benzoxazol-2-yl)benzoic acid is 239.23 g/mol .Applications De Recherche Scientifique

Synthesis of Chiral Dendrimers :

- Used as a starting material for synthesizing dendritic branches attached to a chiral triol, leading to the creation of CF3-substituted dendrimers. These dendrimers demonstrate interesting NMR properties due to the CF3 groups, revealing constitutional heterotopicities (Greiveldinger & Seebach, 1998).

Development of Fluorescent Probes :

- Applied in the synthesis of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity in metal cations of these probes are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Photophysical Property Study and Antimicrobial Activity :

- Involved in the synthesis of fluorescent oxazole derivatives with significant antimicrobial activities against various strains, including Escherichia coli and Staphylococcus aureus (Phatangare et al., 2013).

Metal Complex Formation :

- Utilized in the investigation of complex formation with metal ions like FeIII and FeII. This research focused on understanding the stability and redox properties of these complexes, which are crucial in biological contexts (Steinhauser et al., 2005).

Novel Fluorescence Probes for Reactive Oxygen Species Detection :

- Played a role in the design and synthesis of novel fluorescence probes that can detect reactive oxygen species and distinguish specific species. These probes have applications in studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).

Microbial Hydroxylation of Cyclic Carboxylic Acids :

- A key compound in the microbial hydroxylation of cyclic carboxylic acids. The transformations led to the production of chiral allylic alcohols and ketones, demonstrating the biocatalytic potential of certain microbes (Raadt et al., 2001).

Regioselective Synthesis and Pain Model Applications :

- Contributed to the synthesis of benzenesulfonamides and their application in pathological pain models in mice. These compounds showed anti-hyperalgesic and anti-edematogenic effects, highlighting their potential therapeutic applications (Lobo et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is not available, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

Orientations Futures

Benzoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring the biological activities of novel benzoxazole derivatives .

Propriétés

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWVRLZLXCGRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)